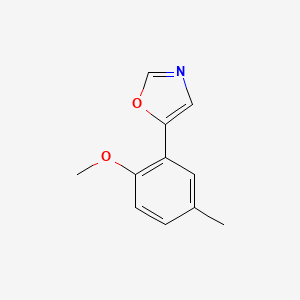

5-(2-Methoxy-5-methylphenyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(2-methoxy-5-methylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H11NO2/c1-8-3-4-10(13-2)9(5-8)11-6-12-7-14-11/h3-7H,1-2H3 |

InChI Key |

YOAYIKOIPKPDMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CN=CO2 |

Origin of Product |

United States |

Methodological & Application

Synthesis of 5-(2-Methoxy-5-methylphenyl)oxazole: An Application of the Van Leusen Oxazole Synthesis

Introduction

The oxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities. The 5-aryloxazole scaffold, in particular, serves as a key building block in the development of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of 5-(2-methoxy-5-methylphenyl)oxazole from 2-methoxy-5-methylbenzaldehyde, a valuable intermediate for further chemical elaboration in drug discovery programs.

The selected synthetic route is the Van Leusen oxazole synthesis, a robust and highly efficient method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction is renowned for its operational simplicity, broad substrate scope, and generally good yields, making it a preferred method in both academic and industrial laboratories.[4][5]

Reaction Principle and Mechanistic Insight

The Van Leusen oxazole synthesis proceeds via a base-mediated [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide.[4] The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically potassium carbonate, to form a nucleophilic carbanion. This is followed by the nucleophilic attack of the TosMIC anion on the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group as p-toluenesulfinic acid leads to the formation of the aromatic oxazole ring.[2][3]

The choice of potassium carbonate as the base and methanol as the solvent is a classic and effective combination for this transformation, providing a mildly basic environment conducive to the reaction while also facilitating the work-up procedure.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. |

| 2-Methoxy-5-methylbenzaldehyde | Reagent | Sigma-Aldrich | 673-22-3 |

| Tosylmethyl isocyanide (TosMIC) | 98% | Alfa Aesar | 36635-61-7 |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |

| Methanol (MeOH) | Anhydrous | EMD Millipore | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Hexanes | ACS Grade | VWR | 110-54-3 |

| Brine (saturated NaCl solution) | - | In-house preparation | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

NMR spectrometer (¹H and ¹³C NMR)

-

Mass spectrometer

Experimental Protocol

Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-methylbenzaldehyde (1.50 g, 10.0 mmol, 1.0 equiv.) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol, 1.1 equiv.).

-

Solvent and Base Addition: Add anhydrous methanol (40 mL) to the flask, followed by the portion-wise addition of anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 3:1 hexanes:ethyl acetate. The disappearance of the starting aldehyde (visualized with a UV lamp) will indicate the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a 250 mL separatory funnel and shake vigorously.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Column Preparation: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl and oxazole rings, the methoxy group, and the methyl group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₂ (m/z = 189.21).[6][7] |

| Appearance | White to off-white solid. |

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the methanol is anhydrous. |

| Loss of product during work-up. | Ensure thorough extraction from the aqueous layer. | |

| Impure Product | Incomplete separation during chromatography. | Optimize the eluent system for column chromatography by testing different solvent ratios with TLC.[8] |

| Co-elution of starting materials or byproducts. | Consider recrystallization as an alternative or additional purification step. | |

| Reaction does not start | Inactive reagents. | Use freshly opened or properly stored anhydrous solvents and high-purity reagents. |

| Insufficient base. | Ensure the potassium carbonate is finely ground and anhydrous. |

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound via the Van Leusen oxazole synthesis. The methodology is straightforward, utilizes readily available reagents, and is amenable to scale-up. This protocol provides a solid foundation for researchers engaged in the synthesis of novel oxazole-containing compounds for applications in drug discovery and development.

References

-

ResearchGate. (n.d.). van Leusen oxazole synthesis. ResearchGate. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Retrieved from [Link]

-

PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

-

IOPscience. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. IOPscience. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. Retrieved from [Link]

-

PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Retrieved from [Link]

-

Semantic Scholar. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2025). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. Retrieved from [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Varsal Chemical. Retrieved from [Link]

-

ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Alchimica. (n.d.). 5-(2-Methoxyphenyl)oxazole (1 x 5 g). Alchimica. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1903360-03-1 [m.chemicalbook.com]

- 7. This compound | 1903360-03-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solubilization and Handling of 5-(2-Methoxy-5-methylphenyl)oxazole

[1]

Executive Summary

This guide provides a comprehensive technical protocol for the solubilization, handling, and storage of 5-(2-Methoxy-5-methylphenyl)oxazole (CAS: 1903360-03-1). As a lipophilic heterocyclic building block often used in medicinal chemistry scaffolds (e.g., for kinase or GPCR ligand development), proper handling is critical to prevent compound precipitation and ensure assay reproducibility.[1] This note details solubility profiles in DMSO and Methanol, outlines step-by-step stock solution preparation, and provides troubleshooting workflows for common dissolution issues.

Part 1: Physicochemical Profile & Solubility Logic[1]

Understanding the molecular properties of this compound is the first step to successful solubilization.[1] The compound features a lipophilic oxazole ring fused with a substituted phenyl group.[1] The presence of the methoxy ether and methyl group increases lipophilicity, making organic solvents essential for high-concentration stocks.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Molecular Formula | C₁₁H₁₁NO₂ | Small molecule, typically amenable to high molarity stocks.[2] |

| Molecular Weight | ~189.21 g/mol | Low MW facilitates rapid dissolution but requires precision weighing.[1] |

| Predicted LogP | ~2.5 - 3.2 | Moderate lipophilicity; indicates poor water solubility but high affinity for DMSO/MeOH.[1] |

| H-Bond Donors | 0 | Lack of donors reduces crystal lattice energy, aiding dissolution in aprotic solvents.[1] |

| H-Bond Acceptors | 3 (N, O, O) | Allows hydrogen bonding with Methanol and water (to a limited extent).[1] |

Solubility Profile

-

DMSO (Dimethyl Sulfoxide): Excellent (>50 mM). The aprotic, polar nature of DMSO disrupts the crystal lattice of the oxazole derivative effectively.[1] It is the preferred solvent for long-term storage (Stock Solutions).[1]

-

Methanol: Good (>20 mM). Useful for working solutions or LC-MS sample preparation.[1] However, volatility makes it poor for open-well storage.[1]

-

Water/PBS: Poor (<0.1 mM). Direct dissolution in aqueous buffers will likely result in precipitation.[1] Serial dilution from a DMSO stock is required.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration master stock for long-term storage at -20°C.

Materials:

-

Compound: this compound (Solid)[1]

-

Solvent: Anhydrous DMSO (Grade ≥ 99.9%, stored under dessicant)

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap

Procedure:

-

Weighing: Accurately weigh 9.46 mg of the solid compound into the amber vial.

-

Note: Using ~10 mg minimizes static error compared to smaller masses.[1]

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Calculation:

.

-

-

Dissolution:

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Working Solution in Methanol

Objective: Prepare a 1 mM sample for analytical chemistry (HPLC/LC-MS) or secondary assays.

Procedure:

Part 3: Visualization of Workflows

Diagram 1: Solubility Determination & Handling Workflow

This flowchart guides the researcher through the decision-making process for solubilizing the compound based on the intended application.[1]

Caption: Decision tree for solubilizing this compound based on downstream application.

Diagram 2: Serial Dilution Scheme (DMSO to Aqueous)

A critical step in biological assays is transferring the hydrophobic compound from DMSO to water without "crashing out" (precipitating).[1]

Caption: Recommended "Intermediate Step" dilution strategy to prevent precipitation shock when moving from 100% DMSO to aqueous buffer.

Part 4: Troubleshooting & Best Practices

Table 2: Common Issues and Solutions

| Issue | Cause | Solution |

| Cloudiness upon water addition | "Crash-out" effect; Compound is too lipophilic for rapid aqueous transition.[2] | Do not add water directly to 100% DMSO stock.[1] Use an intermediate dilution step (e.g., dilute to 10% DMSO first, then to 0.1%).[1] |

| DMSO freezes in fridge | DMSO freezing point is 19°C.[1] | This is normal. Thaw completely at room temp and vortex before use to ensure no concentration gradient exists. |

| Signal variability in Assay | Compound adhered to plastic tips.[1] | Use Low-Retention pipette tips.[1] Pre-wet tips with solvent before dispensing.[1] |

| Yellowing of Solution | Oxidation or degradation.[1] | Check purity via LC-MS. If MW matches, color change may be a pH effect (oxazoles can be weak bases).[1] Discard if degradation >5%. |

Critical Handling Notes

-

Hygroscopicity: DMSO absorbs water from the air.[1] A hydrated DMSO stock ("wet DMSO") has significantly reduced solubilizing power for lipophilic oxazoles.[1] Always use tightly sealed, anhydrous DMSO. [1]

-

Sonication: If the compound adheres to the vial walls, sonicate for 5-10 minutes. The oxazole ring is stable under standard ultrasonic frequencies.[1]

References

-

ChemicalBook. (2023).[1] this compound Properties and CAS Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Oxazole Derivatives. Retrieved from [1]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility protocols).

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text for LogP/Solubility logic).

Application Notes and Protocols: 5-(2-Methoxy-5-methylphenyl)oxazole for Fluorescence Assays

Abstract

This document provides a comprehensive guide for the utilization of 5-(2-Methoxy-5-methylphenyl)oxazole, a novel fluorogenic scaffold, in fluorescence-based assays. While specific photophysical data for this compound is not yet extensively published, this guide establishes a foundational protocol for its characterization and subsequent application. Drawing parallels with structurally similar and well-documented oxazole-based fluorophores, we present detailed methodologies for determining its core photophysical properties, including excitation and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime. Furthermore, we outline protocols for the application of this probe in common fluorescence assay formats and discuss critical considerations for experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxazole-based fluorophores in their work.

Introduction: The Rise of Oxazole-Based Fluorophores

Oxazole-based compounds have emerged as a versatile and highly promising class of fluorophores in the fields of biological research, drug discovery, and diagnostics.[1] Their rigid, planar structure often imparts favorable photophysical characteristics, such as significant Stokes shifts, high quantum yields, and sensitivity to the local microenvironment.[2] These properties make them ideal candidates for a variety of fluorescence-based applications. The oxazole ring itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, which opens intriguing possibilities for developing targeted fluorescent probes.[3]

The subject of this guide, this compound, is a novel compound with predicted fluorescent properties based on its structural similarity to other 5-aryloxazole derivatives. The strategic placement of the methoxy and methyl groups on the phenyl ring is anticipated to modulate its electronic and, consequently, its spectral properties. This document serves as a proactive guide for researchers to systematically characterize and validate the use of this and similar novel oxazole derivatives.

Foundational Principles: Understanding the Photophysics of Oxazole Dyes

The utility of any fluorophore is dictated by its fundamental photophysical properties. For this compound, a thorough characterization is the first and most critical step before its deployment in any assay.

Excitation and Emission Spectra

The absorption of a photon elevates the fluorophore to an excited electronic state. The wavelength at which this absorption is most efficient is the excitation maximum (λex). The subsequent return to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), known as fluorescence. The peak of this emission is the emission maximum (λem). The difference between these two maxima is the Stokes Shift . A large Stokes shift is highly desirable as it minimizes the overlap between absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio in fluorescence measurements.[2]

Molar Extinction Coefficient (ε)

This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A high molar extinction coefficient indicates that the molecule is an efficient light absorber, which is a prerequisite for strong fluorescence.[4]

Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. High quantum yield is a key characteristic of a bright fluorophore.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[2] This property is typically in the nanosecond range and can be sensitive to the molecular environment, making it a valuable parameter in advanced fluorescence techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM).

Core Protocols: Characterization of this compound

The following protocols provide a step-by-step guide to determine the key photophysical parameters of this compound.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelength of maximum absorption (λex) and emission (λem), and to calculate the Stokes Shift.

Materials & Instrumentation:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or an appropriate buffer)

-

UV-Visible Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Prepare a dilute stock solution of this compound in the chosen solvent. A typical starting concentration is 1-10 µM.

-

Using the UV-Visible spectrophotometer, record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). The peak of the lowest energy absorption band corresponds to the λex.

-

Transfer the solution to a quartz cuvette for the spectrofluorometer.

-

Set the excitation wavelength of the spectrofluorometer to the determined λex.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λex + 20 nm to 700 nm). The peak of this spectrum is the λem.

-

Calculate the Stokes Shift: Stokes Shift (nm) = λem - λex.

Causality Behind Experimental Choices: The choice of solvent is critical as it can significantly influence the spectral properties of a fluorophore (a phenomenon known as solvatochromism).[5] It is highly recommended to perform these measurements in a range of solvents with varying polarities to fully characterize the compound's behavior.

Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light-absorbing capacity of the fluorophore at its λex.

Protocol:

-

Prepare a series of dilutions of the compound in the chosen solvent, with concentrations that yield absorbance values between 0.1 and 1.0 at the λex.

-

Measure the absorbance of each solution at λex using a UV-Visible spectrophotometer.

-

Plot absorbance versus concentration (in mol/L).

-

According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is most common.[2]

Protocol:

-

Select a Standard: Choose a reference fluorophore with a known quantum yield and whose absorption and emission spectra overlap with the sample. For oxazole derivatives emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.[2]

-

Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. Ensure the absorbance at the excitation wavelength is below 0.1 for all solutions to avoid inner filter effects.

-

Measure Spectra: For each solution, measure the absorbance at the chosen excitation wavelength and record the fluorescence emission spectrum.

-

Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate Quantum Yield: Use the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Self-Validation: The linearity of the plot of integrated fluorescence intensity versus absorbance for both the sample and the standard validates the absence of inner filter effects and aggregation at the concentrations used.

Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the fluorophore spends in the excited state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement due to its high sensitivity and precision.[2]

Protocol Overview:

-

A pulsed light source (e.g., a picosecond laser) excites the sample at its λex.

-

A sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of these arrival times is constructed, representing the fluorescence decay curve.

-

This decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Application Protocols: Utilizing this compound in Assays

Once characterized, the fluorophore can be employed in various assay formats.

Fluorescence Intensity (FI) Assays

Principle: In its simplest form, the fluorescence intensity of the oxazole compound can be used to report on the progress of a reaction or a binding event. For example, if an enzymatic reaction produces a product that quenches the fluorescence of the oxazole, the decrease in signal can be monitored over time.

Workflow:

-

Assay Setup: Combine the assay components (enzyme, substrate, etc.) in a microplate well.

-

Probe Addition: Add this compound at a fixed concentration.

-

Incubation: Incubate the reaction for the desired time at a controlled temperature.

-

Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission filters based on the characterization data.

-

Data Analysis: Plot fluorescence intensity against time or concentration of the analyte.

Fluorescence Polarization (FP) Assays

Principle: FP assays are powerful for monitoring binding events in solution. They are based on the principle that a small, fluorescent molecule (the tracer, in this case, a derivative of our oxazole) tumbles rapidly in solution, leading to low polarization of its emitted light. When bound to a larger molecule (e.g., a protein), its tumbling slows, and the polarization of the emitted light increases.

Workflow:

-

Tracer Synthesis: this compound would need to be chemically modified with a linker to allow conjugation to a ligand that binds the target of interest.

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the target protein.

-

Titration: Add increasing concentrations of a competitive, non-fluorescent ligand.

-

Measurement: After incubation, measure the fluorescence polarization using a plate reader equipped with polarizers.

-

Data Analysis: As the competitor displaces the tracer, the polarization value will decrease, allowing for the determination of binding affinities (e.g., IC₅₀).

Data Presentation and Visualization

Photophysical Properties Summary (Hypothetical Data)

Since experimental data for the specific compound is not available, the following table is presented as a template for how to report the characterized properties. Data from the analogous compound 2,5-diphenyloxazole (PPO) is included for reference.[6]

| Property | This compound | 2,5-Diphenyloxazole (PPO)[6] |

| Excitation Max (λex) | To be determined | 303 nm (in Cyclohexane) |

| Emission Max (λem) | To be determined | 363 nm (in Cyclohexane) |

| Stokes Shift | To be determined | 60 nm |

| Quantum Yield (ΦF) | To be determined | ~1.0 (in Cyclohexane) |

| Molar Extinction Coefficient (ε) | To be determined | Not specified |

| Fluorescence Lifetime (τ) | To be determined | 1.4 ns (in Cyclohexane) |

Experimental Workflows

Caption: General workflow from characterization to application of a novel fluorophore.

Caption: Principle of a competitive fluorescence polarization assay.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the determination of the molar extinction coefficient, the linearity of the Beer-Lambert plot over the tested concentration range confirms that the compound does not aggregate and that the measurements are reliable. Similarly, during quantum yield determination, the linearity of integrated fluorescence versus absorbance is a critical checkpoint. Any deviation from linearity in these steps would indicate a potential issue, such as compound aggregation, insolubility, or inner filter effects, which must be addressed by adjusting experimental conditions (e.g., lowering concentrations).

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes. While its specific photophysical properties require experimental determination, the protocols outlined in this guide provide a robust framework for its thorough characterization and subsequent implementation in a variety of fluorescence-based assays. By following these methodologies, researchers can confidently evaluate this and other novel oxazole derivatives, unlocking their potential in chemical biology and drug discovery.

References

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2021). RSC Advances. [Link]

-

A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (2022). MDPI. [Link]

-

Extinction Coefficients Table | 45+ Compounds Reference Database. (n.d.). Analyte Guru. [Link]

-

Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical and Bioanalytical Chemistry. [Link]

-

A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. (2022). SLAS Discovery. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. [Link]

Sources

- 1. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]

- 5. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting solubility issues with 5-(2-Methoxy-5-methylphenyl)oxazole

Welcome to the technical support guide for 5-(2-methoxy-5-methylphenyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will explore the underlying physicochemical principles and provide field-proven, practical solutions to ensure the successful integration of this compound into your assays.

Compound Overview: Understanding the Solubility Challenge

This compound (MW: 189.21 g/mol , Formula: C₁₁H₁₁NO₂) is a heterocyclic compound whose structure inherently predicts low aqueous solubility.[1][2] The molecule's architecture, featuring a substituted phenyl ring and an oxazole moiety, results in a significantly hydrophobic character. The oxazole ring itself contains a nitrogen atom, rendering the compound weakly basic.[3]

This combination of hydrophobicity and weak basicity is central to the solubility issues researchers may face. While highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), it is expected to be sparingly soluble in neutral aqueous buffers, a common medium for biological assays.[4] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my experiments. What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer: For initial stock solution preparation, a polar aprotic solvent is the best choice. We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: Poorly water-soluble, lipophilic compounds require a solvent that can effectively disrupt the crystal lattice energy and solvate the molecule.[5] DMSO is an excellent choice due to its ability to dissolve a wide array of organic molecules at high concentrations.[6][7] Using an anhydrous grade is critical, as absorbed water can significantly decrease the solubility of compounds in DMSO over time.[8]

-

Practical Guidance: Prepare a concentrated stock solution, for example, at 10 mM or 20 mM. This allows for minimal volumes of the organic solvent to be added to your final assay, reducing the risk of solvent-induced artifacts.[9] Always store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][10]

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why did this happen and how can I fix it?

Answer: This is the most common issue encountered and is often referred to as "crashing out." It occurs because of the drastic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium where the compound's solubility is very low.[11][12]

Here is a tiered approach to resolving this issue:

Tier 1: Optimize the Dilution Technique Instead of adding the small volume of DMSO stock directly into the full volume of buffer, reverse the process. Add the aqueous buffer to your DMSO stock dropwise while continuously vortexing or mixing.[11] This gradual reduction in solvent polarity can help keep the compound in solution.

Tier 2: Reduce the Final Concentration Your target concentration may simply be above the compound's kinetic solubility limit in the final assay buffer.[13] Attempt to perform the experiment at a lower concentration. Determine the kinetic solubility limit to understand the viable concentration range for your specific buffer system.[14]

Tier 3: Introduce a Co-solvent A co-solvent is a water-miscible organic solvent that, when added in a small percentage to the final aqueous solution, can increase the solubility of a hydrophobic compound.[15][16]

-

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous medium.[17] They disrupt the hydrogen-bonding network of water, which lowers the energy required to create a cavity for the solute molecule, thereby enhancing solubility.[18][]

-

Common Biocompatible Co-solvents:

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

-

Glycerin

-

-

Implementation: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent before the final dilution into the aqueous buffer. Always ensure the final concentration of the co-solvent is low (typically <5%) and consistent across all experimental conditions, including vehicle controls.[15]

Q3: Can I use physical methods like heating or sonication to dissolve my compound?

Answer: Yes, these methods can be effective, but they must be used with caution.

-

Sonication: A brief sonication in a water bath can provide the energy needed to break up small aggregates and facilitate dissolution, especially during stock solution preparation.[20] It is a useful first step if initial dissolution in DMSO is slow.

-

Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds.[11] However, this carries a significant risk of compound degradation. This method should only be used if you have data confirming the thermal stability of this compound. Always test the effects of heating on a small, non-critical aliquot first.

Q4: How does pH affect the solubility of this compound, and can I use it to my advantage?

Answer: The oxazole ring makes this compound a weak base.[3] Therefore, its solubility is expected to be pH-dependent.

-

Mechanism: In acidic conditions (lower pH), the nitrogen atom on the oxazole ring can become protonated. This positive charge increases the molecule's polarity, which generally enhances its solubility in aqueous solutions.[21][22] Conversely, in neutral to alkaline solutions (pH ≥ 7), the compound will be in its neutral, less soluble form.[23][24]

-

Application: If your experimental system can tolerate a lower pH, preparing the final dilution in a slightly acidic buffer (e.g., pH 5.0-6.5) may prevent precipitation.[25] However, you must verify that the pH change does not affect your biological target or assay components. When diluting into a neutral buffer for a cell-based assay (pH 7.2-7.4), be aware that you are moving to a pH where solubility is lowest.[11]

Visual Guides & Workflows

Workflow for Stock Solution Preparation

The following diagram outlines the decision-making process for preparing a viable stock solution.

Caption: Decision tree for preparing a DMSO stock solution.

Troubleshooting Precipitation in Aqueous Buffers

This workflow provides a systematic approach to solving compound precipitation upon dilution.

Caption: Tiered workflow for resolving aqueous precipitation.

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Preparation: Bring the vial of solid this compound and a bottle of anhydrous DMSO (≥99.9% purity) to room temperature in a desiccator.

-

Weighing: On a calibrated analytical balance, accurately weigh out 1.892 mg of the compound into a sterile microcentrifuge tube.

-

Dissolution: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Cap the tube securely and vortex at medium speed for 2 minutes. Visually inspect for complete dissolution.

-

Troubleshooting: If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes and inspect again.[20]

-

Storage: Once a clear solution is obtained, aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store promptly at -80°C to maintain stability and prevent water absorption.[10]

Protocol 2: Stepwise Dilution Using a Co-Solvent

This protocol aims to prepare a 10 µM final solution in PBS from a 10 mM DMSO stock, using PEG 400 as a co-solvent for a final concentration of 1% PEG 400.

-

Intermediate Dilution: In a sterile microcentrifuge tube, mix 1 µL of the 10 mM DMSO stock with 9 µL of 100% PEG 400. Vortex gently. This creates a 1 mM intermediate stock in 10% DMSO / 90% PEG 400.

-

Final Dilution: Prepare 990 µL of your final aqueous buffer (e.g., PBS) in a new tube.

-

Mixing: While vortexing the aqueous buffer at a medium speed, slowly add 10 µL of the 1 mM intermediate stock from Step 1.

-

Final Solution: The resulting 1 mL solution contains 10 µM of the compound in PBS with 0.1% DMSO and 1% PEG 400.

-

Control: Remember to prepare a vehicle control containing 0.1% DMSO and 1% PEG 400 in PBS to account for any effects of the solvents on your assay.[9]

Data Presentation: Properties of Common Solvents

The selection of an appropriate solvent system is critical. The table below summarizes key properties of solvents discussed in this guide.

| Solvent | Type | Key Features & Considerations | Typical Use |

| DMSO | Polar Aprotic | Excellent dissolving power for hydrophobic compounds.[6] Can be toxic to cells at >0.5%.[10] Anhydrous grade is essential. | Primary Stock Solution |

| Ethanol | Polar Protic | Biocompatible co-solvent.[15] Can reduce overall polarity of water.[17] Volatile. | Co-solvent (<5%) |

| PEG 400 | Polar Protic | Low volatility, low toxicity co-solvent.[] Can enhance solubility of nonpolar solutes.[26] | Co-solvent (<5%) |

| Propylene Glycol | Polar Protic | Common pharmaceutical co-solvent.[26] Good for increasing solubility of hydrophobic molecules.[15] | Co-solvent (<5%) |

| Aqueous Buffer (PBS, pH 7.4) | Polar Protic | Biologically relevant medium. High polarity makes it a poor solvent for this compound.[11] | Final Assay Medium |

References

-

Wikipedia. Cosolvent. [Link]

-

Digital Discovery (RSC Publishing). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

-

PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

-

ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

PMC. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

-

Fiveable. pH and Solubility - AP Chem. [Link]

-

Taylor & Francis. Cosolvent – Knowledge and References. [Link]

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

-

arXiv. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

-

Digital Discovery (RSC Publishing). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

-

Filo. How does co-solvency increase solubility. [Link]

-

International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

-

World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

-

ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

-

askIITians. How does pH affect solubility? [Link]

-

PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

-

influence of pH on solubility in water Theory. Exp. 11 The influence of pH on solubility in water Theory. [Link]

-

Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

-

ResearchGate. How to dissolve small inhibitor molecules for binding assay? [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

PubChem - NIH. Oxazole, 5-methoxy- | C4H5NO2 | CID 487900. [Link]

-

PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

-

Quora. How to make a stock solution of a substance in DMSO. [Link]

-

Reddit. Need help with drug compound precipitating out of solution.. : r/chemistry. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

-

Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

-

PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

-

ResearchGate. What are the chances of precipitation in column while using buffers as mobile phase? [Link]

-

Reddit. How to tackle compound solubility issue : r/labrats. [Link]

-

Polymer Chemistry Innovations. PHYSICAL PROPERTIES OF AQUAZOL. [Link]

-

PMC. A comprehensive review on biological activities of oxazole derivatives. [Link]

-

Wikipedia. Oxazole. [Link]

-

ResearchGate. 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. [Link]

-

J-GLOBAL. 2-(2-Methoxyphenyl)-5-methylbenzoxazole | Chemical Substance Information. [Link]

Sources

- 1. This compound | 1903360-03-1 [chemicalbook.com]

- 2. This compound CAS#: 1903360-03-1 [m.chemicalbook.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. ziath.com [ziath.com]

- 9. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. How does co-solvency increase solubility | Filo [askfilo.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. fiveable.me [fiveable.me]

- 22. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 23. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. uobabylon.edu.iq [uobabylon.edu.iq]

- 25. How does pH affect solubility? - askIITians [askiitians.com]

- 26. taylorandfrancis.com [taylorandfrancis.com]

Validation & Comparative

HPLC Method Validation for 5-(2-Methoxy-5-methylphenyl)oxazole Purity

This guide serves as a definitive technical resource for the validation of HPLC methods used to assess the purity of 5-(2-Methoxy-5-methylphenyl)oxazole . It is structured to compare a traditional "Generic" approach against an optimized "Modern" methodology, demonstrating why specific column chemistries and separation parameters yield superior data integrity in drug development contexts.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, QC Managers, Drug Development Scientists

Executive Summary & Chemical Context[1][2][3]

This compound is a lipophilic, aromatic heterocyclic compound often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or NSAID analogs). Its structural core—a 2,5-disubstituted phenyl ring fused to an oxazole—presents specific chromatographic challenges, particularly regarding positional isomers and hydrophobic retention.

Validating a purity method for this compound requires adherence to ICH Q2(R2) guidelines. This guide compares two distinct methodologies:

-

Method A (Legacy): A standard C18 approach often used in early discovery.

-

Method B (Advanced): An optimized Core-Shell Phenyl-Hexyl approach designed for high-resolution impurity profiling.

Chemical Profile[1][4][5][6][7]

-

Analyte: this compound[1]

-

Characteristics: Hydrophobic (LogP ~3.0–3.5), weakly basic (oxazole nitrogen), UV active (conjugated

system). -

Critical Quality Attributes (CQA): Separation from synthetic precursors (e.g., p-anisaldehyde derivatives) and potential degradants (ring-opened hydrolysis products).

Comparative Methodology: Legacy vs. Advanced

The following table contrasts the performance metrics of a standard pharmacopeial-style method versus the recommended modern approach.

| Parameter | Method A: Legacy Generic | Method B: Advanced (Recommended) | Performance Analysis |

| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.7 µm) | Method B Wins: The Phenyl-Hexyl phase utilizes |

| Resolution ( | Baseline ( | High Definition ( | Core-shell particles reduce diffusion path length, sharpening peaks and increasing resolution for closely eluting isomers. |

| Run Time | 25–30 Minutes | 8–12 Minutes | Higher efficiency allows for faster flow rates and steeper gradients without losing separation quality. |

| Solvent Consumption | ~30 mL/run | ~8 mL/run | Significant reduction in hazardous waste generation (Green Chemistry). |

| Sensitivity (LOQ) | ~0.1% (Area) | < 0.05% (Area) | Sharper peaks result in higher signal-to-noise ratios, improving low-level impurity detection. |

Expert Insight: Why Phenyl-Hexyl?

While C18 is the workhorse of HPLC, it relies almost exclusively on hydrophobic interactions. The This compound molecule is rich in

Detailed Protocol: Method B (Advanced)

This protocol is designed to be self-validating , meaning the system suitability criteria are set to trigger a failure before bad data is generated.

Chromatographic Conditions

-

Instrument: HPLC or UHPLC system with Diode Array Detector (DAD).

-

Column: Kinetex® or Cortecs® Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

-

Note: Acidic pH ensures the oxazole nitrogen remains protonated or neutral depending on pKa, but primarily suppresses silanol activity on the column.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C (Controls viscosity and improves mass transfer).

-

Detection: UV at 280 nm (Primary) and 254 nm (Secondary). Collect spectra 200–400 nm for peak purity.

-

Injection Volume: 2–5 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Equilibrate Sample |

| 8.0 | 90 | Linear Gradient |

| 9.0 | 90 | Wash |

| 9.1 | 10 | Re-equilibration |

| 12.0 | 10 | End of Run |

Validation Workflow (ICH Q2 R2)

The validation must demonstrate that the method is suitable for its intended purpose (purity assay).

A. Specificity & Forced Degradation

Objective: Prove the method can distinguish the analyte from all other substances. Protocol:

-

Expose sample to Stress Conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidative (3%

), Thermal (60°C), and Photolytic. -

Analyze using Method B with DAD.

-

Acceptance: Peak purity angle < Peak purity threshold (Waters) or Match Factor > 990 (Agilent). No co-elution in the main peak.

B. Linearity & Range

Objective: Confirm response is proportional to concentration. Protocol:

-

Prepare 5 concentration levels ranging from LOQ to 120% of the nominal test concentration (e.g., 0.5 µg/mL to 120 µg/mL).

-

Acceptance: Correlation coefficient (

)

C. Accuracy & Precision

Objective: Confirm the "truth" of the measurement and its repeatability. Protocol:

-

Accuracy: Spike known impurities into the sample at 50%, 100%, and 150% of the specification limit. Calculate % Recovery (Acceptance: 90–110%).

-

Precision: 6 replicate injections of the standard. (Acceptance: RSD

2.0% for Assay; RSD

D. Robustness (The "Self-Validating" Check)

Objective: Ensure small method variations do not destroy the separation. Protocol:

-

Vary Flow Rate (

mL/min). -

Vary Column Temp (

°C). -

Vary Organic Modifier (

). -

Critical Check: Resolution between the Main Peak and the Nearest Eluting Impurity must remain

under all conditions.

Visualizations

Diagram 1: Analytical Procedure Lifecycle (ICH Q14/Q2)

This diagram illustrates the modern "Lifecycle Management" approach to validation, integrating Method Design (Method B) with Validation and Routine Monitoring.

Caption: The lifecycle approach ensures the method remains robust from development (Design) through validation to routine QC use.

Diagram 2: Forced Degradation Logic Flow

This workflow visualizes the decision process during the Specificity/Stress Testing phase.

Caption: Decision tree for assessing Specificity. Failure in peak purity triggers a loop to refine the separation method.

References

-

ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[4][5][6][7][8] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6] [Link]

-

Phenomenex. (2024).[9] Core-Shell Technology: Kinetex High Performance Liquid Chromatography. Phenomenex Technical Guides. [Link]

-

Waters Corporation. (2024). Peak Purity Analysis in Empower Software. Waters Knowledge Base. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]

Sources

- 1. This compound CAS#: 1903360-03-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines | MDPI [mdpi.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. database.ich.org [database.ich.org]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. mdpi.com [mdpi.com]

The Strategic Placement of Substituents on the 5-Aryl Ring of Oxazoles: A Comparative Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Among these, 5-aryloxazoles have garnered considerable attention, particularly in the realm of oncology. The electronic and steric properties of the 5-aryl moiety are critical determinants of a compound's biological activity. This guide provides an in-depth comparison of 5-(2-Methoxy-5-methylphenyl)oxazole against other 5-aryloxazoles, with a focus on their application as kinase inhibitors. Leveraging extensive structure-activity relationship (SAR) studies, we will dissect the nuanced effects of substituent placement on inhibitory potency and cellular activity, offering valuable insights for researchers and drug development professionals.

The 5-Aryl Ring: A Key Modulator of Kinase Inhibition

The 5-position of the oxazole ring provides a crucial vector for interaction with the target protein. In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibition, a key target in anti-angiogenic cancer therapy, the nature of the 5-aryl substituent plays a pivotal role in modulating the compound's efficacy.[1][2] The following sections will explore the impact of various substitution patterns on the 5-phenyl ring, drawing comparisons to the specific case of a 2-methoxy-5-methylphenyl substituent.

Impact of Single Substituents on the 5-Phenyl Ring

Initial explorations into the SAR of 2-anilino-5-aryloxazoles revealed that substitution on the 5-phenyl ring can significantly impact VEGFR2 kinase inhibition. While ortho-substitution was generally found to be unfavorable, various meta- and para-substituents were investigated to understand their influence on potency.

| Compound | 5-Aryl Substituent | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 21 | Phenyl | 0.04 | 0.2 |

| 22 | 3-Fluorophenyl | 0.04 | 0.3 |

| 23 | 4-Fluorophenyl | 0.04 | 0.2 |

| 24 | 3-Chlorophenyl | 0.05 | 0.3 |

| 25 | 4-Chlorophenyl | 0.04 | 0.2 |

| 26 | 3-Methylphenyl | 0.04 | 0.2 |

| 27 | 4-Methylphenyl | 0.05 | 0.3 |

| 28 | 3-Methoxyphenyl | 0.05 | 0.3 |

| 29 | 4-Methoxyphenyl | 0.04 | 0.2 |

| Data synthesized from Harris et al., J. Med. Chem. 2005, 48, 5, 1610–1619.[1] |

As evidenced by the data in the table above, the introduction of single fluoro, chloro, methyl, or methoxy groups at the meta or para positions of the 5-phenyl ring did not lead to a significant improvement in inhibitory activity compared to the unsubstituted phenyl analog (Compound 21).[1] This suggests that for these small substituents, the overall electronic and steric profile of the phenyl ring remains largely amenable to binding within the ATP-binding pocket of VEGFR2.

The "2-Methoxy-5-Methylphenyl" Substitution Pattern: An Analysis

While the specific compound this compound is not explicitly detailed in the primary reference, we can infer its potential activity based on the established SAR trends. The presence of a methoxy group at the 2-position (ortho) would typically be considered unfavorable.[1] However, the additional presence of a methyl group at the 5-position (meta to the oxazole) introduces another layer of complexity.

The combination of an ortho-methoxy and a meta-methyl group would likely result in a distinct conformational preference of the phenyl ring relative to the oxazole core. This could either lead to a steric clash within the binding site, reducing potency, or potentially position the methoxy group in a favorable hydrophobic pocket, thereby enhancing activity. The observed trend of unfavorable ortho-substitution suggests that the former is more probable.

The Power of Aromatic and Heteroaromatic Substitutions

Further optimization of the 5-phenyl ring has revealed that the introduction of larger aromatic and heteroaromatic groups can lead to a significant enhancement in cellular potency. This highlights the importance of exploring beyond simple substitutions to achieve desired biological outcomes.

| Compound | 5-Aryl Substituent | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 21 | Phenyl | 0.04 | 0.2 |

| 44 | 3-(2-Fluorophenyl)phenyl | 0.03 | 0.03 |

| 45 | 3-(2-Chlorophenyl)phenyl | 0.03 | 0.03 |

| 46 | 3-(3-Pyridyl)phenyl | 0.03 | 0.04 |

| Data synthesized from Harris et al., J. Med. Chem. 2005, 48, 5, 1610–1619.[1] |

Compounds 44 , 45 , and 46 demonstrate a notable improvement in cellular activity, with HUVEC proliferation IC50 values in the low nanomolar range.[1] This suggests that these larger, more complex substituents at the meta-position of the 5-phenyl ring can access additional binding interactions within the VEGFR2 active site, leading to enhanced potency.

Experimental Protocols

General Synthesis of 2-Anilino-5-aryloxazoles

The synthesis of the 2-anilino-5-aryloxazole scaffold is a well-established process. The following is a general protocol based on the work of Harris et al.[1]

Caption: General synthetic workflow for 2-anilino-5-aryloxazoles.

Step-by-Step Methodology:

-

Synthesis of the Aryl Thiourea: An appropriate aryl isothiocyanate is reacted with the desired aniline derivative in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature until completion. The resulting aryl thiourea can often be isolated by filtration.

-

Cyclization to the 2-Anilino-5-aryloxazole: The aryl thiourea is then reacted with an α-bromoacetophenone derivative in a solvent like ethanol or isopropanol. The reaction is typically heated to reflux. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization or column chromatography.

In Vitro VEGFR2 Kinase Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against VEGFR2 kinase.

Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.

Step-by-Step Methodology:

-

Recombinant human VEGFR2 kinase is incubated with varying concentrations of the test compound in a kinase buffer.

-

The kinase reaction is initiated by the addition of a substrate (e.g., poly(Glu,Tyr) 4:1) and ATP.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using an ELISA-based method with a specific anti-phosphotyrosine antibody.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then calculated from the dose-response curve.

Conclusion

The 5-aryl substituent of the oxazole core is a critical determinant of biological activity, particularly in the context of VEGFR2 kinase inhibition. While simple substitutions at the meta and para positions of the 5-phenyl ring offer modest effects on potency, the introduction of larger aromatic and heteroaromatic moieties can lead to significant improvements in cellular activity. The specific case of this compound, based on established SAR, is predicted to have reduced activity due to the unfavorable ortho-methoxy group. This comprehensive analysis underscores the importance of strategic and diverse substitutions at the 5-aryl position in the design of potent and selective 5-aryloxazole-based inhibitors for therapeutic applications.

References

-

Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link][1][2][3]

-

Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed.[Link][2]

-

Roy, K., et al. (2008). Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using chemometric tools. QSAR & Combinatorial Science, 27(10), 1159-1170. [Link]

-

Ghorab, M. M., et al. (2018). A protocol for the synthesis of 5-arylisoxazoles and their TFA-mediated hydrazinolysis to 5-amino-3-aryl-1H-pyrazoles was developed using readily available ketones as starting materials and eco-friendly microwave-assisted conditions. RSC Publishing.[Link]

-

Ganesan, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. [Link][4]

-

Lee, H. Y., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. PubMed.[Link]

-

Srinivas, B., et al. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(11), 1-7. [Link]

-

Joshi, S. D., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Letters in Drug Design & Discovery, 19(3), 218-239. [Link]

Sources

- 1. mch.estranky.sk [mch.estranky.sk]

- 2. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.